![molecular formula C19H23N5O2S B2583174 2-((1-(3,4-二甲苯基)-4-甲基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)-N-(2-甲氧基乙基)乙酰胺 CAS No. 1105238-30-9](/img/structure/B2583174.png)
2-((1-(3,4-二甲苯基)-4-甲基-1H-吡唑并[3,4-d]哒嗪-7-基)硫代)-N-(2-甲氧基乙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
RIPK1 Inhibition for Inflammatory Diseases
This compound has been identified as a potential inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), which is a key regulator in the necroptosis signaling pathway . RIPK1 plays a significant role in inflammatory diseases, making it an attractive therapeutic target. The compound’s ability to inhibit RIPK1 could lead to new treatments for a variety of inflammatory conditions.
Pharmacokinetics and Drug Metabolism
The pharmacokinetic properties of this compound, such as its clearance rate and half-life, have been studied in liver microsomes . Understanding these properties is crucial for drug development, as they influence the dosage and administration frequency.
Protection Against Systemic Inflammatory Response Syndrome (SIRS)
Pre-treatment with this compound has shown effectiveness in protecting mice from hypothermia and death induced by Tumor Necrosis Factor-alpha (TNFα), which is associated with SIRS . This suggests its potential use in preventing or treating this severe inflammatory state.
Selective Kinase Binding Affinity
The compound exhibits high binding affinity to RIPK1 compared to other necroptosis-regulating kinases, such as RIPK3 and MLKL . This selectivity is beneficial for targeted therapy, reducing the likelihood of off-target effects.
Oral Bioavailability
With an oral bioavailability of 59.55%, the compound demonstrates a promising profile for oral administration . This is an important consideration for developing patient-friendly pharmaceuticals.
Design and Synthesis of Derivatives
The design and synthesis of derivatives of this compound, as well as their structure-activity relationships, have been explored . This research is foundational for the development of optimized compounds with improved efficacy and safety profiles.
属性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-5-6-15(9-13(12)2)24-18-16(10-21-24)14(3)22-23-19(18)27-11-17(25)20-7-8-26-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKRDKBVFXAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。